Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-
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Overview
Description
2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one is a complex organic compound with a unique structure that combines elements of both cyclopentane and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine: This compound shares a similar cyclopentane structure but differs in its functional groups and overall reactivity.
Chromene derivatives: These compounds share the chromene core but may have different substituents and properties.
Uniqueness
2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one is unique due to its specific combination of cyclopentane and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60946-88-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]chromen-9-one |
InChI |
InChI=1S/C12H14O2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2 |
InChI Key |
VGBAHEFOSKQUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(O2)CCC3 |
Origin of Product |
United States |
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